molecular formula C10H11N3 B567495 (S)-6-(Pyrrolidin-2-yl)pyridine-3-carbonitrile CAS No. 1213447-26-7

(S)-6-(Pyrrolidin-2-yl)pyridine-3-carbonitrile

Cat. No.: B567495
CAS No.: 1213447-26-7
M. Wt: 173.219
InChI Key: JWKZHLQOGHDSTJ-VIFPVBQESA-N
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Description

(S)-6-(Pyrrolidin-2-yl)pyridine-3-carbonitrile is a chiral compound with a pyridine ring substituted with a pyrrolidine ring and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-(Pyrrolidin-2-yl)pyridine-3-carbonitrile typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution on the Pyridine Ring: The pyridine ring is then functionalized with the pyrrolidine ring through nucleophilic substitution reactions.

    Introduction of the Nitrile Group: The nitrile group is introduced via cyanation reactions, often using reagents such as sodium cyanide or potassium cyanide under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and catalysts to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-6-(Pyrrolidin-2-yl)pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in dimethyl sulfoxide for cyanation reactions.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Reduced derivatives with amine or alkane groups.

    Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

(S)-6-(Pyrrolidin-2-yl)pyridine-3-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-6-(Pyrrolidin-2-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and nitrile group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-6-(Pyrrolidin-2-yl)pyridine-3-carbonitrile: The enantiomer of the compound with similar chemical properties but different biological activity.

    6-(Pyrrolidin-2-yl)pyridine-3-carboxamide: A structurally similar compound with an amide group instead of a nitrile group.

    6-(Pyrrolidin-2-yl)pyridine-3-carboxylic acid: Another similar compound with a carboxylic acid group.

Uniqueness

(S)-6-(Pyrrolidin-2-yl)pyridine-3-carbonitrile is unique due to its specific chiral configuration and the presence of the nitrile group, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

1213447-26-7

Molecular Formula

C10H11N3

Molecular Weight

173.219

IUPAC Name

6-[(2S)-pyrrolidin-2-yl]pyridine-3-carbonitrile

InChI

InChI=1S/C10H11N3/c11-6-8-3-4-10(13-7-8)9-2-1-5-12-9/h3-4,7,9,12H,1-2,5H2/t9-/m0/s1

InChI Key

JWKZHLQOGHDSTJ-VIFPVBQESA-N

SMILES

C1CC(NC1)C2=NC=C(C=C2)C#N

Origin of Product

United States

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